molecular formula C2H4AlIO B14478307 CID 71370611 CAS No. 65420-13-5

CID 71370611

Cat. No.: B14478307
CAS No.: 65420-13-5
M. Wt: 197.94 g/mol
InChI Key: QJSSBKRLAUMRPU-UHFFFAOYSA-N
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Description

Based on , it is associated with a plant-derived essential oil (CIEO) and was analyzed via gas chromatography-mass spectrometry (GC-MS). Its molecular weight and functional groups remain unspecified in the provided sources, but its isolation via vacuum distillation implies moderate volatility and polarity .

Properties

CAS No.

65420-13-5

Molecular Formula

C2H4AlIO

Molecular Weight

197.94 g/mol

InChI

InChI=1S/C2H4IO.Al/c1-4-2-3;/h1-2H2;

InChI Key

QJSSBKRLAUMRPU-UHFFFAOYSA-N

Canonical SMILES

C(OCI)[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71370611 involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 71370611 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and Electrophiles: Depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 71370611 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71370611 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71370611, comparisons are drawn to structurally or functionally analogous compounds from the evidence.

Structural Analogues: Oscillatoxin Derivatives

highlights oscillatoxin derivatives, which share complex polyketide backbones. Key differences include:

  • Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone ring absent in this compound’s GC-MS profile .
  • 30-Methyl-oscillatoxin D (CID 185389) : Methylation at C-30 increases lipophilicity, contrasting with this compound’s likely polar nature based on its elution in mid-polar GC fractions .
Functional Analogues: Bioactive Small Molecules

and provide data on compounds with similar bioactivity or physicochemical profiles. For example:

Parameter This compound (Inferred) CAS 1254115-23-5 (CID 57416287) CAS 1701-57-1 (CID 576503)
Molecular Weight Not reported 142.20 g/mol 147.22 g/mol
Log Po/w Moderate (GC-MS elution) 0.03 (consensus) 2.75 (SILICOS-IT)
Solubility Likely low (volatile) 86.7 mg/mL (very soluble) 0.22 mg/mL (poorly soluble)
Bioavailability Unknown 0.55 (moderate) 0.55 (moderate)
Enzyme Inhibition Not studied Non-inhibitory CYP2D6 inhibitor

Key Contrasts :

  • Lipophilicity : this compound likely has lower Log P than CAS 1701-57-1, as inferred from its retention in GC-MS mid-polar fractions .
  • Bioactivity : Unlike CYP2D6-inhibiting CAS 1701-57-1, this compound’s role in essential oils may relate to antimicrobial or aromatic properties, though unconfirmed .

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